Tritriacontan-16-one

Antimicrobial Phytochemical Natural Product

Researchers requiring a silent analytical marker for Cyperus rotundus authentication face limited availability of well-characterized, long-chain ketone standards free of antimicrobial interference. Tritriacontan-16-one fills this gap as a naturally occurring, inactive C33 reference compound. - Confirmed identity via ¹³C NMR (δ 191.75 ppm) and MS fingerprint, enabling unambiguous peak assignment in complex matrices. - Reported inactive in antimicrobial assays - eliminates confounding activity in bioassay-guided fractionation. - Isolated from potato and C. rotundus tubers, supporting use as a phytochemical marker for botanical identity and batch-to-batch QC.

Molecular Formula C33H66O
Molecular Weight 478.9 g/mol
Cat. No. B15293862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritriacontan-16-one
Molecular FormulaC33H66O
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
InChIKeyHHFBKIZDFWDJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tritriacontan-16-one Procurement Specifications


Tritriacontan-16-one (16-Tritriacontanone, CAS 15740-35-9) is a long-chain aliphatic ketone with the molecular formula C33H66O and an average molecular weight of 478.8765 g/mol [1]. It is a naturally occurring secondary metabolite found in potato (Solanum tuberosum) [2] and has been isolated from the tubers of Cyperus rotundus [3]. The compound is characterized by a central carbonyl group at position 16 on a 33-carbon saturated aliphatic chain. It is practically insoluble in water and exhibits high lipophilicity, with a predicted logP of 10.85 (ALOGPS) [1].

1
Analytical reference standard: Distinctive chromatographic and spectral profile supports metabolomics and GC-MS/LC-MS identification of long-chain ketones.
2
Phytochemical marker: Isolated from Cyperus rotundus tubers; non-interfering in antimicrobial assays, suited for botanical authentication.
3
Model compound: C33 chain length and central carbonyl position enable structure–property studies of homologous ketones.

Tritriacontan-16-one Substitution Risks


Within the class of long-chain aliphatic ketones, even minor differences in carbon chain length or carbonyl position translate into significant and often unpredictable changes in physicochemical properties and biological activity profiles. For instance, while hentriacontan-16-one (palmitone, C31) demonstrates potent anticonvulsant activity (ED50 = 1.85 mg/kg in PTZ-induced seizures) [1] and antibacterial effects [2], the C33 analog Tritriacontan-16-one has been reported to lack antimicrobial activity in at least one assay system [3]. Furthermore, positional isomers like Tritriacontan-8-one [4] share an identical molecular formula (C33H66O) but differ in the placement of the carbonyl group, which can influence molecular packing, melting point, and interaction with biological targets. Therefore, substituting one long-chain ketone for another without empirical validation introduces substantial risk of altered performance, making exact compound identification and procurement essential for reproducible research and industrial applications.

Chain-length sensitivity

Long-chain ketones differing by only two carbons (e.g., C31 palmitone) may shift from inactive to potent bioactivity profiles; class-wide assumptions are unreliable.

Carbonyl position isomerism

Positional isomers such as Tritriacontan-8-one share the same formula but can alter molecular packing and target interactions, limiting direct interchangeability.

Thermal behavior divergence

Melting point may be significantly lower than C31 analogs, influencing processing and storage; empirical verification is advised.

Tritriacontan-16-one Comparative Evidence


Differential Antimicrobial Activity

In a phytochemical investigation of Cyperus rotundus tubers, n-tritriacontan-16-one (compound 1) was isolated alongside three other constituents and evaluated for antimicrobial activity. Compound 1 (Tritriacontan-16-one) did not demonstrate antimicrobial activity against the tested bacterial and fungal strains, whereas a co-isolated triterpenoid (Lup-12, 20 (29)-dien-3β-ol-3-α-L-arabinofuranosyl-2'-octadec-9"-eonate, compound 2) showed activity [1]. This finding directly contrasts with the known antibacterial activity of the shorter-chain analog palmitone (hentriacontan-16-one) [2].

Antimicrobial activity
Reported
Tritriacontan-16-one: inactive
Palmitone (C31): active against Gram-positive/negative
Co-isolated triterpenoid: active
Supports selection for interference-free assays where antimicrobial activity is not desired.
Cross-study comparison; activity may be strain- and condition-dependent.
Antimicrobial Phytochemical Natural Product

Melting Point Comparison

The melting point of Tritriacontan-16-one has been reported as 55–58°C [1]. This is significantly lower than the melting point of the shorter-chain analog palmitone (hentriacontan-16-one), which is reported in the range of 82–86°C [REFS-2, REFS-3]. This difference in thermal behavior is a direct consequence of the longer aliphatic chains in Tritriacontan-16-one, which can affect crystalline packing and energy requirements for phase transition.

Melting point
Reported
Tritriacontan-16-one: 55–58°C
Palmitone: 82–86°C
Lower melting range may influence formulation thermal stability and processing.
ΔTm ≈ 24–28°C; recrystallized from acetone:methanol (1:1).
Physicochemical Property Formulation Analytical Standard

Lipophilicity Comparison

Tritriacontan-16-one exhibits a predicted logP value of 10.85 (ALOGPS) [1], indicating extreme hydrophobicity. In contrast, the shorter-chain analog palmitone (C31) has a predicted logP of 10.68 (ALOGPS) [2]. While both are highly lipophilic, the difference of 0.17 logP units corresponds to a measurable increase in partition coefficient, suggesting that Tritriacontan-16-one will partition more strongly into lipid phases.

Lipophilicity (logP)
Data to verify
Tritriacontan-16-one: 10.85 (ALOGPS)
Palmitone: 10.68 (ALOGPS)
Higher predicted lipophilicity suggests stronger lipid partitioning and membrane retention.
In silico prediction; experimental logP may differ.
ADME Lipophilicity Bioavailability

Isolation Yield from Cyperus rotundus

In a specific study on the tubers of Cyperus rotundus, the extraction and purification of n-tritriacontan-16-one yielded 248 mg, corresponding to a yield of 0.0083% (w/w) from the starting plant material [1]. This quantitative yield data provides a benchmark for researchers aiming to isolate the compound from this natural source and informs procurement decisions regarding cost-effectiveness relative to synthetic alternatives.

Isolation yield
Reported
0.0083% (w/w)
248 mg isolated
Low natural abundance may impact procurement scalability and cost.
Silica gel chromatography; recrystallization.
Phytochemistry Natural Product Isolation Yield

Tritriacontan-16-one Application Scenarios


Long-Chain Ketone Profiling Standard

Tritriacontan-16-one's confirmed presence in potato (Solanum tuberosum) [1] and its isolation from Cyperus rotundus tubers [2] establish its utility as an authentic reference standard for GC-MS and LC-MS metabolomics studies. Its distinct retention time and spectral fingerprint, including a characteristic carbonyl resonance at δ 191.75 ppm in ¹³C NMR [2], enable unambiguous identification and quantification in complex biological matrices. This is particularly valuable given the compound's lack of antimicrobial interference, as demonstrated by the inactivity observed in one study [2], ensuring it does not confound activity-guided fractionation assays targeting other bioactive constituents.

Model Compound for Homologous Ketones

The quantitative differences in melting point (ΔTm ≈ 24–28°C lower than palmitone) [REFS-2, REFS-3] and lipophilicity (ΔlogP = +0.17) [REFS-4, REFS-5] make Tritriacontan-16-one an ideal model compound for investigating structure-property relationships in long-chain aliphatic ketones. Its specific chain length (C33) occupies a niche between the more extensively studied C31 (palmitone) and C35 homologs, allowing researchers to systematically map the effect of chain elongation on thermal behavior, solubility, and partitioning. This is directly relevant for the formulation of lipid-based drug delivery systems, cosmetic emollients, and industrial lubricants.

Cyperus rotundus Quality Control Marker

The isolation of n-tritriacontan-16-one from Cyperus rotundus tubers, along with its full spectroscopic characterization (including IR, ¹H-NMR, ¹³C NMR, and MS) [2], supports its use as a phytochemical marker for the authentication and standardization of C. rotundus herbal products. Given that the compound was reported as inactive in antimicrobial assays while a co-isolated triterpenoid was active [2], Tritriacontan-16-one can serve as a reliable analytical marker without contributing to the targeted therapeutic activity, thereby providing a robust method for verifying botanical identity and batch-to-batch consistency in commercial extracts.

Archaeological Residue Analysis Reference

Long-chain ketones, including the C33 homolog Tritriacontan-16-one, are recognized as important markers in archaeological pottery residue analysis, often formed through the heating of absorbed fatty acids in ceramic matrices [6]. The availability of purified Tritriacontan-16-one as a reference standard enables archaeologists and conservation scientists to accurately identify and quantify this specific heating marker in lipid extracts from ancient vessels, contributing to a more precise reconstruction of past culinary practices and vessel use. Its distinct chain length (C33) allows for differentiation from the more commonly cited C31 (hentriacontan-16-one) and C35 ketones in these studies [6].

Application
Selection Property
Validation Focus
Metabolomics reference standard
Distinct retention and spectral fingerprint
Identity confirmation in biological matrices
Structure-property relationship model
C33 chain length and central carbonyl position
Thermal and partitioning behavior verification
Phytochemical authentication of C. rotundus
Non-interfering in antimicrobial assays
Batch-to-batch consistency and botanical identity
Archaeological pottery residue analysis
C33 heating marker distinct from C31 and C35
Differentiation from other long-chain ketones

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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